molecular formula C4H10ClNO B1404859 2-Aminocyclobutan-1-ol hydrochloride CAS No. 1909287-71-3

2-Aminocyclobutan-1-ol hydrochloride

Cat. No. B1404859
M. Wt: 123.58 g/mol
InChI Key: VIESMOHTDHXTQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminocyclobutan-1-ol hydrochloride is a chemical compound with the molecular formula C4H10ClNO. It is a powder in physical form . The IUPAC name for this compound is 2-aminocyclobutan-1-ol hydrochloride . The CAS number for this compound is 1443981-58-5 .


Molecular Structure Analysis

The molecular weight of 2-Aminocyclobutan-1-ol hydrochloride is 123.58 . The InChI code for this compound is 1S/C4H9NO.ClH/c5-3-1-2-4(3)6;/h3-4,6H,1-2,5H2;1H .


Physical And Chemical Properties Analysis

2-Aminocyclobutan-1-ol hydrochloride is a powder in physical form . It has a molecular weight of 123.58 . The IUPAC name for this compound is 2-aminocyclobutan-1-ol hydrochloride . The InChI code for this compound is 1S/C4H9NO.ClH/c5-3-1-2-4(3)6;/h3-4,6H,1-2,5H2;1H .

Scientific Research Applications

1. Structural Analysis and Conformational Preferences

  • The hexamer and octamer of trans-2-aminocyclobutane carboxylic acid have been studied for their conformational preferences, revealing a significant inclination towards a 12-helical conformation both in solution and solid state (Fernandes et al., 2010).

2. Synthesis and Structural Rigidity in Beta-Peptides

  • (+)- and (-)-2-aminocyclobutane-1-carboxylic acids have been synthesized, showing the potential of the cyclobutane ring as a structure-promoting unit in monomers and dimers. This contributes to the formation of rigid cis-fused octane structural units in these molecules (Izquierdo et al., 2005).

3. Antimicrobial Activity

  • Research on the synthesis of (1s,2s)-1-hydroxy-2-[(s)-valylamino]cyclobutane-1-acetic acid and its hydrolysis product has indicated enhanced antibacterial activity against Bacillus subtilis, suggesting a potential application in antimicrobial treatments (Baldwin et al., 1986).

4. Tumor-Seeking Agent for Imaging

  • 1-Aminocyclobutane[11C]carboxylic acid has demonstrated potential as a tumor-seeking agent, especially when used with positron emission computed tomography. Its rapid clearance from the blood and minimal toxicity highlight its suitability for medical imaging applications (Washburn et al., 1979).

5. Folding and Self-Assembly in Oligomers

  • Studies on (1R,2S)-2-aminocyclobutane-1-carboxylic acid derivatives incorporated into beta-peptides have shown a tendency for these oligomers to adopt strand-type conformations, forming intra-residue six-membered hydrogen-bonded rings. This characteristic facilitates the self-assembly of these beta-peptides into nano-sized fibers and gels, indicating potential applications in nanotechnology and materials science (Torres et al., 2010).

6. Synthesis of Polysubstituted Aminocyclobutanes

  • The synthesis of polysubstituted aminocyclobutanes through CuH-catalyzed hydroamination has been explored, underlining the importance of these compounds as substructures in biologically active compounds. This method offers a highly diastereo- and enantioselective approach to producing these complex molecules (Feng et al., 2019).

7. Synthesis for Medicinal Chemistry

  • Protected ɑ-aminocyclobutanone has been prepared as a modular synthon for cyclobutanone-containing lead inhibitors of hydrolase enzymes. This highlights the compound's role in facilitating the synthesis of potential medicinal chemistry applications (Mohammad et al., 2020).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315, H319, and H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-aminocyclobutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c5-3-1-2-4(3)6;/h3-4,6H,1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIESMOHTDHXTQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminocyclobutan-1-ol hydrochloride

CAS RN

1443981-58-5, 1909287-71-3
Record name 2-aminocyclobutan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-aminocyclobutan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Aminocyclobutan-1-ol hydrochloride
Reactant of Route 2
2-Aminocyclobutan-1-ol hydrochloride
Reactant of Route 3
Reactant of Route 3
2-Aminocyclobutan-1-ol hydrochloride
Reactant of Route 4
2-Aminocyclobutan-1-ol hydrochloride
Reactant of Route 5
2-Aminocyclobutan-1-ol hydrochloride
Reactant of Route 6
2-Aminocyclobutan-1-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.